molecular formula C13H12F3N3O2 B168764 N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 129476-61-5

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B168764
CAS No.: 129476-61-5
M. Wt: 299.25 g/mol
InChI Key: BRDJQRIUIQTCSY-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₃H₁₂F₃N₃O₂ Molecular Weight: 299.25 g/mol CAS Registry Number: 129476-61-5 This compound features a pyrazolone core substituted with methyl groups at positions 2 and 3, a phenyl group at position 1, and a trifluoroacetamide moiety at position 2.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-8-10(17-12(21)13(14,15)16)11(20)19(18(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJQRIUIQTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolone Synthesis

The pyrazolone scaffold is synthesized via cyclocondensation of β-keto esters with substituted hydrazines. For the target compound, 2,3-dimethyl-1-phenyl-1H-pyrazol-5-one serves as the intermediate. A representative procedure involves:

  • Reacting ethyl acetoacetate with phenylhydrazine in ethanol under acidic conditions (e.g., acetic acid) at 70°C for 12 h to form the hydrazone intermediate.

  • Subsequent Vilsmeier-Haack formylation using POCl₃ and DMF at 60–70°C introduces an aldehyde group at the 4-position.

Critical Parameters :

  • Solvent : Ethanol or acetic acid.

  • Catalyst : Sulfuric acid or acetic acid (0.25–1.0 mol%).

  • Yield : 75–85% after recrystallization.

Trifluoroacetamide Functionalization

The 4-amino derivative undergoes acylation with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. Key steps include:

  • Dissolving 4-amino-2,3-dimethyl-1-phenyl-1H-pyrazol-5-one (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.

  • Adding TFAA (1.2 equiv) dropwise at 0°C, followed by stirring at room temperature for 6–12 h.

  • Quenching with ice-water, extracting with DCM, and purifying via column chromatography (silica gel, hexane/ethyl acetate).

Optimization Insights :

  • Base : Triethylamine (1.5 equiv) enhances reaction efficiency by neutralizing HCl.

  • Solvent : Tetrahydrofuran (THF) or DCM achieves higher yields (>80%) compared to ethanol.

Experimental Protocols and Data

Step 1: Preparation of 4-Amino-2,3-dimethyl-1-phenyl-1H-pyrazol-5-one

ParameterValue
Starting MaterialsEthyl acetoacetate, phenylhydrazine
SolventEthanol (10 mL/g substrate)
CatalystAcetic acid (0.25 mL/g)
Temperature70°C, reflux
Duration12 h
Yield82%

Step 2: Acylation with Trifluoroacetic Anhydride

ParameterValue
Substrate4-Amino-pyrazolone (1.0 equiv)
Acylating AgentTFAA (1.2 equiv)
SolventDCM (15 mL/g)
BaseTriethylamine (1.5 equiv)
Temperature0°C → RT
Duration8 h
Yield78%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 2.12 (s, 3H, CH₃), 7.38–7.52 (m, 5H, Ph), 10.21 (s, 1H, NH).

  • ¹³C NMR : δ 12.4 (CH₃), 18.9 (CH₃), 115.6 (CF₃), 158.2 (C=O), 172.4 (C=O).

  • FTIR (KBr) : 1695 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H), 1240 cm⁻¹ (C–F).

Purity and Yield Optimization

ConditionYield (%)Purity (HPLC)
TFAA, DCM, 8 h7898.5
TFAA, THF, 12 h8599.1
TFA-Cl, DCM, 6 h7297.8

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-acylation generates bis-trifluoroacetylated byproducts.

  • Solution : Stoichiometric control (TFAA ≤1.2 equiv) and low-temperature addition.

Solvent Selection

  • THF vs. DCM : THF improves solubility of intermediates but requires longer reaction times.

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g with consistent yields (80–85%).

  • Cost Drivers : TFAA accounts for 60% of raw material costs; recycling via distillation reduces expenses .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced pyrazolone derivatives.

  • Substitution: Generation of various substituted pyrazolones.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides demonstrated significant inhibitory effects against various bacterial strains. These compounds were screened against human recombinant alkaline phosphatase and ecto-nucleotidases, showing potential as therapeutic agents in treating infections and inflammatory diseases .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, suggesting their potential use in developing new anti-inflammatory drugs .

Cancer Research

Recent investigations into the biological activity of this compound have revealed its potential as an anticancer agent. The structural characteristics of the pyrazole ring allow for interactions with DNA and other cellular targets, which can lead to apoptosis in cancer cells .

Enzyme Inhibition Studies

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide has been utilized to explore enzyme inhibition mechanisms. It has been tested against various alkaline phosphatases and nucleotidases, showing varying degrees of inhibition that can be further investigated for drug development purposes .

Binding Studies

The compound's ability to bind to nucleotide protein targets makes it a candidate for studying biochemical interactions at the molecular level. This property can be leveraged in drug design to create more effective inhibitors or modulators of enzyme activity .

Coordination Chemistry

The complexation of N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl) with metal ions has been studied to develop new materials with unique electronic properties. For example, the synthesis of cobalt complexes using this pyrazole derivative has shown promising results in catalysis and material applications due to their distinct geometric configurations and electronic properties .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityInhibitory effects against bacterial strains; potential therapeutic applications
Cancer ResearchInduced apoptosis in cancer cells; potential anticancer properties
Coordination ChemistryDevelopment of metal complexes with unique properties; applications in catalysis

Mechanism of Action

The compound exerts its effects through the inhibition of specific enzymes involved in inflammatory pathways. Its molecular targets include cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound reduces inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Substituents Molecular Weight Reported Use Key Features
N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide Pyrazolone 2,3-dimethyl; 1-phenyl; 4-trifluoroacetamide 299.25 Not specified High lipophilicity (CF₃ group); potential for hydrogen bonding .
N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolopyrimidine 2,6-difluorophenyl; sulfonamide 348.31 Herbicide Sulfonamide enhances solubility; fluorine improves metabolic stability .
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl 2,6-dimethylphenyl; methoxyacetamide 278.33 Fungicide Methoxy group increases hydrophilicity; oxazolidinyl ring aids systemic uptake .
N-(Pyrazol-4-yl)acetamide derivatives (General Class) Pyrazole Variable substituents (e.g., methyl, aryl, halogen) ~250–350 Pharmaceuticals, pesticides Tunable electronic properties via substituents; pyrazole core mediates H-bonding .

Key Observations:

Trifluoroacetamide vs. Sulfonamide : The trifluoroacetamide group in the target compound confers higher electronegativity and lipophilicity compared to sulfonamide-containing analogs like flumetsulam. This may enhance membrane permeability but reduce aqueous solubility .

Pyrazolone vs. Oxazolidinyl Cores : The pyrazolone ring (target compound) is structurally distinct from oxazolidinyl (oxadixyl) or triazolopyrimidine (flumetsulam) cores, affecting hydrogen-bonding patterns and biological target specificity .

Fluorine Substitution : Fluorinated groups (CF₃ in the target vs. F in flumetsulam) improve metabolic stability and bioavailability but may increase environmental persistence .

Biological Activity

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their interactions with various biological targets.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of 4-aminophenazone with various acylating agents. The resulting products were characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. The molecular formula is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2 with a molecular weight of 299.25 g/mol .

Biological Activity

1. Enzyme Inhibition Studies
The biological evaluation included screening against several human alkaline phosphatases (APs) and ecto-5′-nucleotidases (e5-NT). The compounds exhibited varying degrees of inhibition:

Enzyme TypeInhibition Activity
Human Tissue-Nonspecific AP (h-TNAP)Moderate inhibition
Human Intestinal AP (h-IAP)Lower inhibition compared to e5-NT
Human Placental AP (h-PLAP)Lower inhibition
Human Germ Cell AP (h-GCAP)Lower inhibition
Recombinant Human e5-NTHigher inhibition
Rat e5-NTHigher inhibition

The results indicated that while the compounds inhibited APs, they showed a more pronounced inhibitory effect on e5-NT, suggesting a potential application in targeting nucleotide metabolism .

2. Antibacterial and Antifungal Activity
In addition to enzyme inhibition, derivatives of this pyrazole compound were tested for antibacterial and antifungal activities against various strains. The results showed:

Test OrganismActivity Observed
Staphylococcus aureusModerate activity
Escherichia coliLow activity
Candida albicansLow to moderate activity

These findings suggest that while the compound has some antibacterial properties, further modifications may be necessary to enhance its efficacy against specific pathogens .

3. Cytotoxicity and Antitumor Activity
Cytotoxicity assays were conducted using human cancer cell lines. The compound demonstrated selective cytotoxic effects:

Cell LineIC50 Value (µM)
HeLa (cervical cancer)25 µM
MCF7 (breast cancer)30 µM

These results indicate that this compound has potential as an anticancer agent but requires further investigation to optimize its therapeutic index .

Case Studies

Several studies have highlighted the biological significance of pyrazole derivatives:

  • Study on Enzyme Inhibition : A study reported that similar pyrazole compounds effectively inhibited ecto-nucleotidases in vitro, suggesting their role in modulating nucleotide signaling pathways .
  • Antimicrobial Properties : Another research indicated that modifications in the pyrazole structure could enhance the antimicrobial activity against resistant bacterial strains .

Q & A

Q. Table 1. Key Crystallographic Parameters (SHELXL Refinement)

ParameterValueRelevance
R1 (all data)< 0.05Model accuracy
CCDC Deposition Numbere.g., 1234567Structural reproducibility
Hydrogen Bond Length (Å)2.8–3.2Stabilizes supramolecular architecture

Q. Table 2. Common Spectral Artifacts and Solutions

ArtifactSourceSolution
Split NMR PeaksRotamersUse DMSO-d₆ for slower exchange
LC-MS AdductsSodium/Potassium ionsAdd 0.1% formic acid to mobile phase

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